

# Spectroscopic Analysis of 1-Phenylpiperazin-2imine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Phenylpiperazin-2-imine

Cat. No.: B15158212 Get Quote

Disclaimer: Publicly available, experimentally verified spectroscopic data for **1- Phenylpiperazin-2-imine** is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics of **1-Phenylpiperazin-2-imine** based on the analysis of the structurally related compound, **1-phenylpiperazine**, and established principles of spectroscopic analysis for the imine functional group.

#### Introduction

**1-Phenylpiperazin-2-imine** is a derivative of 1-phenylpiperazine featuring an imine functional group at the second position of the piperazine ring. The introduction of the carbon-nitrogen double bond (C=N) is expected to significantly influence its spectroscopic properties compared to the parent 1-phenylpiperazine. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the spectroscopic analysis of this compound.

# **Spectroscopic Data**

While direct experimental data for **1-Phenylpiperazin-2-imine** is not readily available, the data for the well-characterized precursor, **1-phenylpiperazine**, is presented below for comparative purposes. The predicted characteristic absorptions for the imine functionality are also summarized.

# **Spectroscopic Data of 1-Phenylpiperazine**



The following tables summarize the key spectroscopic data for 1-phenylpiperazine.

Table 1: Infrared (IR) Spectroscopy Data for 1-Phenylpiperazine

Wavenumber (cm <sup>-1</sup> )	Assignment	
3000-3100	Aromatic C-H stretch	
2800-3000	Aliphatic C-H stretch	
1585-1600	Aromatic C=C stretch	
1400-1500	Aromatic C=C stretch	
1250-1335	Aromatic C-N stretch[1]	
1020-1250	Aliphatic C-N stretch[1]	
690-770	Aromatic C-H bend (out-of-plane)	

Table 2: <sup>1</sup>H NMR Spectroscopy Data for 1-Phenylpiperazine (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.24	m	2H	Aromatic C-H (meta)
~6.89	m	2H	Aromatic C-H (ortho)
~6.83	m	1H	Aromatic C-H (para)
~3.07	t	4H	-CH <sub>2</sub> -N(Ph)-
~2.95	t	4H	-CH <sub>2</sub> -NH-
~2.44	S	1H	-NH-

Table 3: <sup>13</sup>C NMR Spectroscopy Data for 1-Phenylpiperazine



Chemical Shift (ppm)	Assignment
~151	Aromatic C-N
~129	Aromatic C-H
~120	Aromatic C-H
~116	Aromatic C-H
~50	-CH2-N(Ph)-
~46	-CH2-NH-

Table 4: Mass Spectrometry Data for 1-Phenylpiperazine

m/z	Assignment
162	[M] <sup>+</sup> (Molecular Ion)[2]
120	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

# Predicted Spectroscopic Characteristics of 1-Phenylpiperazin-2-imine

The presence of the imine functional group in **1-Phenylpiperazin-2-imine** would introduce distinct spectroscopic features.

Table 5: Predicted Characteristic Spectroscopic Data for the Imine Moiety

Spectroscopy	Feature	Predicted Range
IR	C=N stretch	1600-1690 cm <sup>-1</sup> [3]
<sup>13</sup> C NMR	C=N carbon	160-180 ppm
¹H NMR	N-H proton (if present)	Highly variable, potentially broad



# **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of a compound such as **1-Phenylpiperazin-2-imine**.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
  - ¹H NMR: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: A proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the lower natural abundance of <sup>13</sup>C.
- Analysis: The chemical shifts ( $\delta$ ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks are analyzed to determine the structure of the molecule.



# **Mass Spectrometry (MS)**

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like
   Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
- Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range.
   High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
- Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the
  molecular weight of the compound. The fragmentation pattern provides information about the
  structure of the molecule.

# Visualization

## **Logical Structural Relationship**

The following diagram illustrates the logical structural relationship and a potential synthetic pathway from 1-phenylpiperazine to **1-Phenylpiperazin-2-imine**.



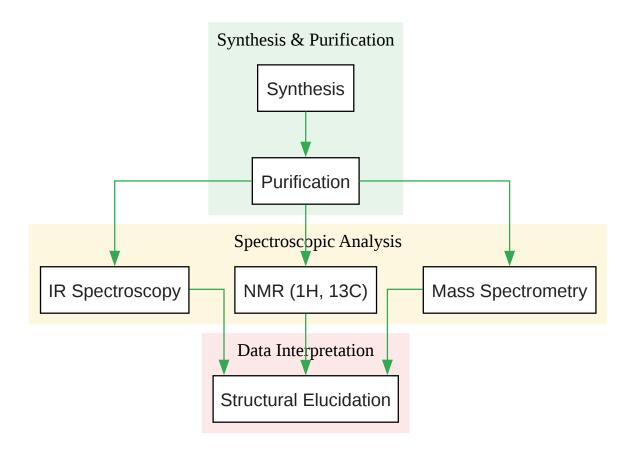
Click to download full resolution via product page

Caption: Logical pathway from 1-phenylpiperazine to **1-Phenylpiperazin-2-imine**.

### **Experimental Workflow**

The diagram below outlines a typical experimental workflow for the spectroscopic analysis of a synthesized compound like **1-Phenylpiperazin-2-imine**.





Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of **1-Phenylpiperazin-2-imine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenylpiperazin-2-imine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15158212#spectroscopic-data-analysis-of-1-phenylpiperazin-2-imine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com